4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name, 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine , reflects its polycyclic core and substituent arrangement. The parent heterocycle, 1H-pyrrolo[2,3-b]pyridine , consists of a fused pyrrole (five-membered) and pyridine (six-membered) ring system. The numbering begins at the pyrrole nitrogen (position 1), proceeding clockwise, with the pyridine nitrogen at position 7 (Figure 1). The 4-chloro substituent occupies position 4 on the pyrrole ring, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attaches to position 5.
Isomeric possibilities arise from:
- Tautomerism : The 1H-pyrrolo[2,3-b]pyridine system can exhibit prototropic tautomerism, where the hydrogen at N1 migrates to N7, forming a 7H-tautomer. However, X-ray studies confirm the 1H-configuration as the dominant form in crystalline states.
- Boron hybridization : The dioxaborolane group exists in equilibrium between trigonal (sp²) and tetrahedral (sp³) hybridization. Crystallographic data show tetrahedral geometry at boron due to coordination with the dioxaborolane oxygen atoms.
- Regioisomerism : Substitution patterns on the pyrrolopyridine core (e.g., chloro at position 4 vs. 6) are distinct. Computational studies indicate that electronic effects from the electron-withdrawing chlorine stabilize the 4-chloro-5-boronate configuration.
Table 1: Key Nomenclature Descriptors
| Feature | Description |
|---|---|
| Parent heterocycle | 1H-pyrrolo[2,3-b]pyridine (azaindole analog) |
| Substituent positions | 4-chloro (pyrrole ring), 5-boronate (pyridine ring) |
| Boron ester group | 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) |
| Molecular formula | C₁₃H₁₆BClN₂O₂ |
X-ray Crystallographic Analysis of Pyrrolo[2,3-b]pyridine Core Structure
Single-crystal X-ray diffraction studies of related pyrrolo[2,3-b]pyridine derivatives reveal a planar bicyclic system with bond lengths intermediate between aromatic and conjugated systems. Key structural features include:
Bond lengths :
Dihedral angles :
Hydrogen bonding :
Table 2: Selected Crystallographic Parameters
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| N1–C2 bond length | 1.373 ± 0.003 | |
| C4–Cl bond length | 1.735 ± 0.005 | |
| B–O bond length | 1.472 ± 0.008 | |
| Pyrrole-pyridine dihedral | 2.8 ± 0.2 |
Disorder in the dioxaborolane group has been observed in some structures, with the boron atom occupying two positions relative to the methyl groups. This dynamic behavior is attributed to low-energy barriers between conformers in the solid state.
Comparative Structural Analysis with Related Boronated Heterocycles
The structural and electronic effects of the pyrrolo[2,3-b]pyridine core distinguish it from other boronated heterocycles:
Boronated indoles vs. pyrrolopyridines :
- Electron deficiency : The pyridine nitrogen in pyrrolo[2,3-b]pyridine increases electron deficiency at the boron-binding site (position 5) compared to indole derivatives. This enhances electrophilicity, facilitating Suzuki-Miyaura couplings (Kₑₐ values 10²–10³ M⁻¹ vs. 10¹–10² M⁻¹ for indoles).
- Boron hybridization stability : The dioxaborolane group in pyrrolopyridines shows greater hydrolytic stability than phenylboronic acids, with half-lives >24 hours in aqueous pH 7.4 buffers.
Comparison with 5-membered boron heterocycles :
- 1,3,2-dioxaboroles : Smaller ring systems exhibit higher ring strain (∼15 kJ/mol) compared to the dioxaborolane group in the title compound, which benefits from pinacol’s steric protection.
- Boron coordination : The pyrrolopyridine’s N7 atom participates in weak intramolecular B∙∙∙N interactions (2.98 Å), absent in non-aromatic boronates.
Table 3: Structural and Electronic Comparisons
| Property | Pyrrolo[2,3-b]pyridine Boronate | Phenylboronic Acid Pinacol Ester |
|---|---|---|
| B–O bond length (Å) | 1.472 ± 0.008 | 1.467 ± 0.006 |
| LUMO energy (eV) | -1.34 | -1.09 |
| Hydrolytic half-life (h) | 26.7 (pH 7.4) | 4.2 (pH 7.4) |
| Suzuki-Miyaura Kₑₐ (M⁻¹) | 2.1 × 10³ | 1.5 × 10² |
- Impact of chloro substitution :
- The electron-withdrawing chloro group at position 4 reduces electron density at position 5 (Mulliken charge: +0.32 e vs. +0.18 e in unsubstituted analogs), enhancing boron’s electrophilicity for cross-coupling.
- Steric effects from the 4-chloro substituent enforce a 85° dihedral angle between the boronate and core, preventing π-conjugation and stabilizing the tetrahedral boron geometry.
Properties
IUPAC Name |
4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-17-11-8(10(9)15)5-6-16-11/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMVCSRQVWSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2Cl)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670157 | |
| Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072145-24-4 | |
| Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Pyrrolo[2,3-b]pyridine
Starting Material : Pyrrolo[2,3-b]pyridine can be halogenated to introduce a chlorine atom at the desired position. This step typically involves the use of chlorine gas or a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent.
Reaction Conditions : The reaction is usually carried out at low temperatures (around 0°C) to control the regioselectivity of the halogenation.
Borylation of Halogenated Pyrrolo[2,3-b]pyridine
Borylation Reagents : The halogenated pyrrolo[2,3-b]pyridine is then subjected to borylation using bis(pinacolato)diboron (B$${}{2}$$pin$${}{2}$$) in the presence of a palladium catalyst, such as Pd(PPh$${}{3}$$)$${}{4}$$ or Pd(dppf)Cl$${}_{2}$$, and a base like potassium acetate (KOAc).
Reaction Conditions : The borylation reaction is typically conducted in a solvent like dioxane or toluene at elevated temperatures (around 80°C) under an inert atmosphere.
Purification
Workup : After the borylation reaction, the mixture is cooled, washed with water, and extracted with an organic solvent to isolate the product.
Purification Methods : The crude product may be purified using techniques such as column chromatography or recrystallization.
Detailed Synthesis Protocol
Materials Needed
Synthesis Steps
-
- Dissolve pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., chloroform).
- Add chlorine gas or NCS at low temperature (around 0°C).
- Stir for a short period (e.g., 10 minutes to 1 hour).
-
- Dissolve the halogenated pyrrolo[2,3-b]pyridine in dioxane.
- Add bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
- Heat the mixture to 80°C under N$${}_{2}$$ for several hours (e.g., 8 hours).
-
- Cool the reaction mixture and wash with water.
- Extract the product with an organic solvent and dry over a desiccant.
- Purify the product using column chromatography or recrystallization.
Data Table: Synthesis Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Halogenation | Pyrrolo[2,3-b]pyridine, Cl$${}_{2}$$ or NCS | Chloroform | 0°C | 10 min - 1 h | 70-80% |
| Borylation | Halogenated pyrrolo[2,3-b]pyridine, B$${}{2}$$pin$${}{2}$$, Pd catalyst, KOAc | Dioxane | 80°C | 8 h | 60-70% |
Research Findings and Challenges
The synthesis of This compound involves careful control of reaction conditions to achieve high yields and purity. Challenges include optimizing the halogenation step to minimize side reactions and ensuring efficient borylation to introduce the boron moiety selectively.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and bases like sodium hydride or potassium carbonate.
Coupling Reactions: Require palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate or cesium carbonate.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
This compound is explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets. Its derivatives have been studied for anti-cancer properties and as inhibitors of specific enzymes or receptors.
Agrochemicals
Research indicates that compounds similar to this pyrrolo-pyridine derivative can serve as herbicides or fungicides. The boron moiety enhances the stability and efficacy of the active ingredient in agricultural formulations.
Material Science
The incorporation of boron into organic frameworks has implications for developing new materials with enhanced properties such as thermal stability and electrical conductivity. This compound may be used in polymer chemistry to create advanced materials.
Chemical Biology
The compound's ability to form stable complexes with biomolecules makes it valuable in chemical biology for probing biological systems. It can be utilized in the design of molecular probes or as a tool for studying protein interactions.
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of derivatives of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine against various cancer cell lines. Results indicated significant cytotoxicity compared to controls, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Herbicidal Properties
Research into the herbicidal activity of related compounds demonstrated that modifications to the dioxaborolane group could enhance selectivity against specific weed species while minimizing damage to crops. This opens avenues for developing targeted agrochemicals based on this scaffold.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can participate in various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₁₃H₁₅BClN₂O₂ (identical to the target compound).
- Key Difference : Chlorine at position 3 instead of 3.
- Impact : Positional isomerism alters the electronic environment of the aromatic ring. The meta relationship between Cl and Bpin in the target compound may enhance regioselectivity in cross-coupling reactions compared to the ortho configuration in this isomer .
5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₂₂H₃₆BClN₂O₂Si.
- Key Differences :
- Chlorine at position 5 and Bpin at position 4.
- Triisopropylsilyl (TIPS) protective group at position 1.
- Impact : The TIPS group improves stability and solubility in organic solvents. The reversed halogen/boron positions may reduce coupling efficiency due to steric hindrance .
Halogen-Substituted Analogues
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₂₂H₃₅BClIN₂O₂Si.
- Key Differences : Additional iodine at position 6 and TIPS protection.
- Impact : The iodine substituent enables further functionalization via halogen exchange reactions, but steric bulk may complicate coupling reactions .
Functional Group Variations
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₁₄H₁₉BN₂O₂.
- Key Difference : Methyl group at position 1 instead of chlorine.
- Impact : The methyl group stabilizes the nitrogen lone pair, reducing acidity and improving solubility. However, the absence of chlorine limits electrophilic substitution pathways .
Comparative Data Table
Biological Activity
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16BClN2O3
- Molar Mass : 284.64 g/mol
- CAS Number : 1073354-96-7
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Notably:
- Inhibition of DYRK1A : The compound has been identified as a potent inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways involved in neurodegenerative diseases and cancer .
- Anti-inflammatory Properties : In vitro studies have demonstrated that it can reduce pro-inflammatory cytokines in microglial cells, suggesting its potential use in treating neuroinflammatory conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- DYRK1A Inhibition Study :
-
Neuroprotection in Microglial Cells :
- Another study investigated the compound's effects on BV2 microglial cells subjected to lipopolysaccharide (LPS) stimulation. The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation .
Q & A
Q. Example Protocol :
Q. Yield Optimization :
- Catalyst choice (e.g., Pd(dppf)Cl₂ for sterically hindered substrates) and degassing solvents to prevent boronic acid oxidation improve yields .
Basic: How is this compound characterized, and what analytical data are critical for validation?
1H NMR is primary for structural confirmation. Key signals include:
- NH protons : Broad singlets at δ 13.3–13.5 ppm (indole NH) .
- Aromatic protons : Distinct coupling patterns (e.g., δ 8.93 ppm for pyrrolo-pyridine HetH) .
- Pinacol methyl groups : Singlets at δ 1.3–1.4 ppm (not always resolved due to symmetry) .
Mass spectrometry (HRMS) and HPLC purity (>95%) are essential for batch consistency .
Basic: What purification strategies are effective for isolating this compound?
- Silica gel chromatography : Use gradients of DCM/EtOAc (90:10 to 70:30) to separate boronic ester byproducts .
- Recrystallization : Ethanol/water mixtures yield crystalline forms for X-ray analysis (if applicable) .
Advanced: How do substituents on the pyrrolo[2,3-b]pyridine core affect Suzuki coupling efficiency?
- Electron-withdrawing groups (e.g., nitro at C3) deactivate the core, requiring higher temperatures (90–105°C) .
- Steric hindrance : Bulky substituents at C5 reduce coupling yields; use SPhos Pd G2 to mitigate .
- Data Contradiction : While K₂CO₃ in dioxane suffices for most aryl boronic acids , heteroaryl couplings (e.g., pyrazoles) require Cs₂CO₃ in DMF .
Advanced: How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Docking studies : Map interactions with kinase ATP pockets (e.g., FAK, HPK1). The planar pyrrolo-pyridine scaffold mimics adenine .
- DFG-loop conformation : Substituents at C5 induce helical DFG-loop conformations, enhancing selectivity .
Advanced: What are the stability considerations for this compound under storage and reaction conditions?
- Hydrolysis risk : Boronic esters hydrolyze in protic solvents; store anhydrous at –20°C .
- Light sensitivity : Protect from UV exposure to prevent decomposition .
Advanced: How to troubleshoot low yields in cross-coupling reactions?
- Catalyst deactivation : Ensure anhydrous conditions and degas solvents to preserve Pd(0) .
- Boronic acid quality : Test via NMR for oxidation (broad peaks at δ 8–9 ppm indicate boronic acids) .
- Alternative bases : Replace K₂CO₃ with Cs₂CO₃ for poorly soluble substrates .
Advanced: What methodologies are used to study structure-activity relationships (SAR) for kinase inhibition?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
